PROTAC Sirt2 Degrader-1 -

PROTAC Sirt2 Degrader-1

Catalog Number: EVT-283358
CAS Number:
Molecular Formula: C40H40N10O8S2
Molecular Weight: 852.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

PROTACs, or Proteolysis Targeting Chimeras, represent a revolutionary class of heterobifunctional molecules engineered to induce targeted protein degradation. They achieve this by hijacking the cellular ubiquitin-proteasome system (UPS) to selectively degrade proteins of interest []. This innovative approach offers a powerful alternative to conventional enzyme inhibitors, potentially overcoming limitations such as drug resistance and expanding the druggable proteome to include previously "undruggable" targets [].

Sirtuin 2 (Sirt2), a member of the sirtuin family of NAD+-dependent deacetylases, has emerged as a potential therapeutic target for various diseases, including cancer, neurodegenerative disorders, and inflammatory conditions []. Sirt2 catalyzes the removal of acetyl groups from lysine residues on histone and non-histone proteins, thereby regulating gene expression and diverse cellular processes [].

Synthesis Analysis

The first-in-class Sirt2 PROTAC described by [] was synthesized by conjugating a Sirt2 inhibitor (SirReal) with thalidomide, a ligand for the E3 ubiquitin ligase cereblon. The synthesis involved a copper(I)-catalyzed cycloaddition reaction between an alkynylated SirReal derivative and a thalidomide-derived azide []. This modular approach highlights the versatility of PROTAC design, allowing for the incorporation of different ligands and linkers to optimize degradation efficiency and selectivity [].

  • Linker: A chemical scaffold that connects the target protein ligand and the E3 ligase ligand. The length, flexibility, and composition of the linker can significantly impact the formation of a stable ternary complex between the PROTAC, target protein, and E3 ligase, ultimately influencing degradation efficiency [].
Mechanism of Action

PROTACs function by inducing the proximity of a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein []. The mechanism can be summarized as follows:

Importantly, PROTACs act sub-stoichiometrically, meaning that one PROTAC molecule can potentially induce the degradation of multiple target protein molecules, leading to prolonged pharmacodynamic effects [].

Physical and Chemical Properties Analysis
  • Molecular weight: PROTACs tend to have higher molecular weights compared to traditional small molecule inhibitors, potentially impacting their cell permeability and drug-like properties [].
  • Cell permeability: PROTACs must be able to cross cell membranes to exert their degradation activity [].
Applications

Sirt2 PROTACs, like the one described by [], hold immense promise as research tools and potential therapeutics for a wide range of applications:

  • Investigating Sirt2 biology: PROTACs offer a powerful approach to study the biological functions of Sirt2 by enabling its acute and selective degradation in cellular contexts, providing insights into its role in various signaling pathways and disease processes [].
  • Developing novel therapeutics: PROTACs hold significant potential as a new class of therapeutics for diseases where Sirt2 dysregulation plays a role, such as cancer, neurodegenerative disorders, and inflammatory conditions. Clinical trials are already underway for PROTACs targeting other proteins, highlighting the therapeutic potential of this technology [, , , , , , , ].
Future Directions
  • Exploring alternative E3 ligases: Expanding the repertoire of E3 ligases used in Sirt2 PROTAC design could lead to the development of degraders with improved efficacy and safety profiles [].
  • Understanding and overcoming resistance mechanisms: As with any targeted therapy, the emergence of resistance to Sirt2 PROTACs is a possibility, and strategies to anticipate and overcome such resistance will be critical for their long-term success [].

TM-P4-Thal

Compound Description: TM-P4-Thal is a SIRT2 PROTAC degrader that can simultaneously inhibit both the deacetylase and defatty-acylase activities of SIRT2 in living cells [].

SirReal-based PROTAC

Compound Description: This unnamed PROTAC combines a sirtuin rearranging ligand (SirReal) with thalidomide, a cereblon ligand, to induce the isotype-selective degradation of Sirt2 []. This degradation results in hyperacetylation of the microtubule network and enhanced process elongation in HeLa cells [].

Properties

Product Name

PROTAC Sirt2 Degrader-1

IUPAC Name

N-[4-[4-[[3-[[2-[[2-(4,6-dimethylpyrimidin-2-yl)sulfanylacetyl]amino]-1,3-thiazol-5-yl]methyl]phenoxy]methyl]triazol-1-yl]butyl]-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide

Molecular Formula

C40H40N10O8S2

Molecular Weight

852.9 g/mol

InChI

InChI=1S/C40H40N10O8S2/c1-23-15-24(2)44-40(43-23)59-22-34(53)46-39-42-18-28(60-39)17-25-7-5-8-27(16-25)57-20-26-19-49(48-47-26)14-4-3-13-41-33(52)21-58-31-10-6-9-29-35(31)38(56)50(37(29)55)30-11-12-32(51)45-36(30)54/h5-10,15-16,18-19,30H,3-4,11-14,17,20-22H2,1-2H3,(H,41,52)(H,42,46,53)(H,45,51,54)

InChI Key

GRYRXFYWVDWPQY-UHFFFAOYSA-N

SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C

Solubility

Soluble in DMSO

Synonyms

Sirt2-PROTAC-1; Sirt2 PROTAC-1; Sirt2-PROTAC1; Sirt2 PROTAC 1

Canonical SMILES

CC1=CC(=NC(=N1)SCC(=O)NC2=NC=C(S2)CC3=CC(=CC=C3)OCC4=CN(N=N4)CCCCNC(=O)COC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.